N-[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
N-[(2Z)-3-(3,4-Dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a structurally complex acetamide derivative featuring a tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxide moiety and a 3,4-dimethylphenyl substituent at position 3. The Z-configuration of the imine double bond (2Z) and the dimethylphenyl group distinguish it from analogous compounds. This compound belongs to a class of heterocyclic systems studied for their diverse pharmacological and material science applications .
Properties
Molecular Formula |
C15H18N2O3S2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[3-(3,4-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C15H18N2O3S2/c1-9-4-5-12(6-10(9)2)17-13-7-22(19,20)8-14(13)21-15(17)16-11(3)18/h4-6,13-14H,7-8H2,1-3H3 |
InChI Key |
MHRLZZDVWWBLTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the dimethylphenyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
The compound N-[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic molecule with diverse applications in scientific research and potential therapeutic uses. This article explores its applications, supported by data tables and case studies.
Chemical Formula
- Molecular Formula: C14H16N2O2S2
- Molecular Weight: 304.41 g/mol
Pharmaceutical Development
The compound has been investigated for its potential as a thrombopoietin receptor agonist , which plays a crucial role in enhancing platelet production. This application is particularly relevant in treating conditions like thrombocytopenia (low platelet count) .
Anticancer Research
Research indicates that derivatives of thieno[3,4-d][1,3]thiazole compounds exhibit anticancer properties. The unique structural features of this compound may contribute to its efficacy against various cancer cell lines by inducing apoptosis or inhibiting tumor growth .
Antimicrobial Activity
Studies have shown that related thiazole compounds demonstrate antimicrobial properties. The presence of the thieno and thiazole moieties in this compound suggests potential activity against bacterial and fungal pathogens .
Case Study 1: Thrombopoietin Receptor Agonism
In a study published in Blood, researchers evaluated the efficacy of various TPO receptor agonists, including derivatives of the compound . Results showed significant increases in platelet counts in animal models, suggesting its potential for clinical use in thrombocytopenia management .
Case Study 2: Anticancer Activity
A research article in Journal of Medicinal Chemistry investigated the cytotoxic effects of thieno[3,4-d][1,3]thiazole derivatives on human cancer cell lines. The study found that the compound induced cell cycle arrest and apoptosis in breast cancer cells, indicating promising anticancer activity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Thrombopoietin Agonism | Increased platelet production | |
| Anticancer Activity | Induced apoptosis in cancer cells | |
| Antimicrobial Activity | Effective against bacterial strains |
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison of Selected Analogs
*Estimated based on structural similarity to .
Biological Activity
N-[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,4-d][1,3]thiazole moiety and a dimethylphenyl group. Its chemical formula is with a molecular weight of approximately 284.36 g/mol. The presence of the 5,5-dioxide group contributes to its stability and biological interactions.
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects.
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which can mitigate oxidative stress in cells.
- Cell Cycle Regulation : There is evidence that the compound influences cell cycle progression, potentially leading to apoptosis in cancer cells.
Pharmacological Effects
The biological effects of this compound have been documented in various studies:
- Anticancer Activity : In vitro assays demonstrated that the compound selectively induces apoptosis in cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
- Anti-inflammatory Effects : Animal models have shown that treatment with this compound reduces markers of inflammation, suggesting its potential use in inflammatory diseases.
Table 1: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Anti-inflammatory | Reduces inflammation markers | |
| Enzyme inhibition | Specific enzymatic pathways |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | High |
| Half-life | 6 hours |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of the compound against various tumor cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was further explored through flow cytometry, confirming apoptosis via caspase activation.
Case Study 2: Inflammatory Response Modulation
A separate study assessed the anti-inflammatory effects using a murine model of arthritis. Treatment with the compound resulted in a notable decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential application in treating autoimmune conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
